tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate

Description

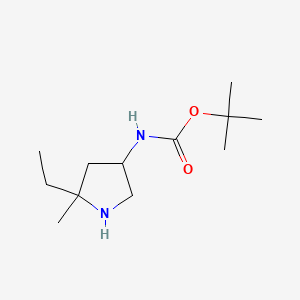

tert-Butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate is a carbamate derivative featuring a pyrrolidine ring substituted with ethyl and methyl groups at the 5-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate |

InChI |

InChI=1S/C12H24N2O2/c1-6-12(5)7-9(8-13-12)14-10(15)16-11(2,3)4/h9,13H,6-8H2,1-5H3,(H,14,15) |

InChI Key |

MNKCVIPXCLYZQU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(CN1)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate generally involves:

- Starting from a pyrrolidine core or its precursor.

- Introduction of 5-ethyl-5-methyl substitution on the pyrrolidine ring.

- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.

- Purification to obtain high-purity product.

Two main routes are common:

- Alkylation of tert-butyl pyrrolidin-3-ylcarbamate with appropriate alkyl halides.

- Direct synthesis of substituted pyrrolidine followed by Boc protection.

Alkylation Route Starting from tert-Butyl Pyrrolidin-3-ylcarbamate

This method involves nucleophilic substitution on the nitrogen or carbon centers of tert-butyl pyrrolidin-3-ylcarbamate using alkyl halides to introduce the ethyl and methyl groups at the 5-position.

- Dissolve tert-butyl pyrrolidin-3-ylcarbamate in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

- Add a base such as diisopropylethylamine (DIEA) or sodium hydride (NaH) to deprotonate the nitrogen or activate the ring.

- Add alkyl halides (e.g., bromoethane for ethyl group, bromomethyl derivatives for methyl groups) dropwise at controlled temperature (room temperature to 40°C).

- Stir the reaction mixture for 1–3 hours.

- Workup involves solvent removal, extraction, and purification via column chromatography.

Example yields and conditions from literature:

| Compound | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| tert-butyl (1-ethylpyrrolidin-3-yl)carbamate | Bromoethane | DIEA | Acetonitrile | RT | 2 | 80 |

| tert-butyl (1-(pentan-3-yl)pyrrolidin-3-yl)carbamate | 3-Bromopentane | DIEA | Acetonitrile | RT | 2 | 64 |

| tert-butyl (1-isopentylpyrrolidin-3-yl)carbamate | 1-Bromo-3-methylbutane | DIEA | Acetonitrile | RT | 2 | 82 |

Data adapted from Royal Society of Chemistry supporting information

Direct Synthesis of Substituted Pyrrolidine Followed by Boc Protection

An alternative approach is to synthesize the 5-ethyl-5-methylpyrrolidine core first, then protect the nitrogen with the tert-butoxycarbonyl group.

- Synthesize 5-ethyl-5-methylpyrrolidine via cyclization or reductive amination strategies.

- Protect the free amine by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N) or DIEA.

- Reaction is usually conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature.

- Purification by extraction and column chromatography.

This method is advantageous when stereochemical control is critical.

Use of Sodium Hydride and Alkylation for N-Substitution

In some protocols, sodium hydride (NaH) is used to deprotonate the nitrogen of tert-butyl pyrrolidin-3-ylcarbamate, followed by alkylation with alkyl halides to install substituents.

- Reaction solvent: anhydrous THF or DMF.

- Temperature control: initial cooling to 0–5°C during NaH addition to control reactivity.

- Alkyl halide added dropwise under stirring.

- Reaction time: 1–3 hours at 25–60°C.

- Workup includes filtration, aqueous quenching, and crystallization.

Purification and Crystallization

Purification methods include:

- Column chromatography using mixtures such as methylene chloride/methanol or ethyl acetate/petroleum ether.

- Crystallization from mixed solvents like isopropyl ether and n-heptane.

- Filtration through diatomaceous earth (kieselguhr) to remove particulates.

- Drying under vacuum to obtain high-purity product.

Summary Table of Preparation Methods

| Step | Method Description | Reagents & Conditions | Notes | Yield Range |

|---|---|---|---|---|

| 1 | Alkylation of tert-butyl pyrrolidin-3-ylcarbamate | Alkyl halide (e.g., bromoethane), DIEA, acetonitrile, RT, 2 h | Straightforward, moderate to high yield | 64–82% |

| 2 | Boc protection of substituted pyrrolidine | Di-tert-butyl dicarbonate, Et3N, DCM, 0–25°C, 3 h | Ensures N-protection, mild conditions | >85% (typical for Boc protection) |

| 3 | Sodium hydride mediated alkylation | NaH, alkyl halide, anhydrous THF or DMF, 0–60°C, 1–3 h | Requires careful temperature control | 70–80% |

| 4 | Purification | Column chromatography, crystallization from isopropyl ether/n-heptane | Critical for high purity | Purity >95% |

Research Findings and Notes

- The alkylation route is preferred for its simplicity and scalability.

- Sodium hydride offers strong base conditions for efficient alkylation but requires strict anhydrous and temperature-controlled conditions.

- Boc protection is a standard, reliable method to protect the nitrogen during multi-step synthesis.

- Purification steps strongly influence the final product purity, crucial for pharmaceutical applications.

- Literature examples show that tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate can be synthesized with good yields and high purity using these methods.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, molecular, and functional distinctions between tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate and analogous carbamate derivatives.

Table 1: Comparative Data for Carbamate Derivatives

Structural and Functional Analysis

Ring Systems and Substituent Effects Pyrrolidine vs. Pyrimidine/Bicyclic Systems: The target compound’s pyrrolidine ring offers conformational flexibility compared to the rigid bicyclo[2.2.1]heptane () or planar pyrimidine (). This flexibility may enhance adaptability in binding to biological targets but reduce thermal stability .

Stereochemical Considerations Compounds like tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate () exhibit stereospecific interactions due to chiral centers.

Reactivity and Stability

- Alkenyl derivatives (e.g., ) are prone to oxidation or Michael addition due to the double bond, whereas saturated systems like the target compound exhibit greater stability under oxidative conditions .

- Formyl-substituted compounds (e.g., ) are reactive toward nucleophiles, making them useful intermediates in Schiff base formation or reductive amination .

Biological Implications

- The bicyclo[2.2.1]heptane scaffold () is prevalent in neuraminidase inhibitors due to its mimicry of transition states. The target compound’s pyrrolidine may serve as a peptidomimetic scaffold .

- Fluorinated analogs () often exhibit prolonged half-lives in vivo, whereas the target compound’s alkyl substituents may enhance lipophilicity and blood-brain barrier penetration .

Biological Activity

tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate is a carbamate compound with potential applications in medicinal chemistry and biological research due to its structural characteristics. This compound features a tert-butyl group and a pyrrolidine ring, which can influence its biological activity through interactions with various molecular targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrrolidine ring can modulate enzymatic activity by either inhibiting or activating enzyme function through competitive or non-competitive mechanisms. The carbamate group is capable of forming covalent bonds with nucleophilic residues in proteins, further influencing their activity and stability.

Enzyme Interaction

The compound's structure allows it to serve as a substrate or inhibitor for various enzymes. For instance, the piperidine-like structure may mimic natural substrates, facilitating studies on enzyme kinetics and inhibition. This characteristic is particularly useful in drug development, where understanding enzyme interactions can lead to the design of more effective inhibitors.

Case Studies

- Inhibition of Acetylcholinesterase (AChE) : Research has demonstrated that carbamate derivatives can effectively inhibit AChE, an enzyme critical for neurotransmission. The inhibition mechanism involves the formation of a stable carbamylated enzyme complex, which prolongs the action of acetylcholine at synaptic clefts.

- Cancer Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, treatment with this compound resulted in significant reductions in cell viability in MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines, indicating potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | Concentration Used | Effect Observed |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Varies | Competitive inhibition observed |

| Cancer Cell Viability | MDA-MB-231 | 0.01 - 1 µM | Significant reduction in viability |

| Cancer Cell Viability | HCT116 | 0.01 - 0.1 µM | Decreased cell viability |

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the reaction between tert-butyl chloroformate and the corresponding pyrrolidine derivative under basic conditions. This synthetic pathway is crucial for producing the compound in both laboratory and industrial settings.

Industrial Relevance

In industrial applications, this compound can be utilized in the synthesis of pharmaceuticals targeting neurological disorders due to its ability to modulate neurotransmitter systems via enzyme inhibition. Additionally, its stability makes it suitable for large-scale production processes.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate?

Methodological Answer: The compound is synthesized via carbamate protection of the pyrrolidine amine group. Key steps include:

- Reagent Selection : Use tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine, pyridine) to protect the amine .

- Solvent Optimization : Reactions are typically conducted in aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) under inert atmospheres .

- Temperature Control : Heating at 60–90°C for 1–3 hours ensures complete conversion, monitored by TLC or LC-MS .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization yields high-purity product .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves multi-technique validation:

- NMR Spectroscopy : H and C NMR confirm the Boc-protected amine and pyrrolidine substituents. Key signals: Boc group (δ ~1.4 ppm, singlet for tert-butyl) and pyrrolidine protons (δ ~3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] = 269.30 g/mol) .

- X-ray Crystallography : For solid-state confirmation, SHELX software refines crystal structures, resolving bond angles and stereochemistry .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 mask) is required if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., CO from Boc deprotection) .

- First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthesis batches be resolved?

Methodological Answer: Contradictions often arise from stereochemical impurities or solvent residues. Mitigation strategies:

- Chiral HPLC : Separate enantiomers using chiral columns (e.g., Chiralpak IA) to assess stereochemical purity .

- DSC/TGA Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms, while thermogravimetric analysis (TGA) detects solvent retention .

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states for Boc deprotection. Key parameters: activation energy of tert-butyl group cleavage in acidic conditions (e.g., HCl/dioxane) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the pyrrolidine moiety’s conformational flexibility .

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

Methodological Answer:

- Stereoisomer Synthesis : Prepare diastereomers via chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) .

- Biological Assays : Test isomers against target receptors (e.g., GPCRs) to correlate stereochemistry with IC values.

- SAR Analysis : Use X-ray co-crystallography to map hydrogen-bonding interactions between the carbamate group and active sites .

Q. What strategies optimize the compound’s stability under long-term storage?

Methodological Answer:

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolysis-prone sites (e.g., Boc group) .

- Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon to prevent oxidation .

- Analytical Monitoring : Periodic LC-MS checks for degradation products (e.g., free amine via Boc loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.